molecular formula C21H21N3O5S B2715586 N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-3,4-dimethoxybenzamide CAS No. 921586-78-9

N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-3,4-dimethoxybenzamide

Katalognummer: B2715586
CAS-Nummer: 921586-78-9
Molekulargewicht: 427.48
InChI-Schlüssel: JJLLWOSBLNLPEV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-3,4-dimethoxybenzamide” is a chemical compound with the molecular formula C19H17N3O3S. It is a derivative of pyridazinone, a heterocycle that contains two adjacent nitrogen atoms .


Synthesis Analysis

The synthesis of pyridazinone derivatives, such as “this compound”, has been a topic of interest in medicinal chemistry . Pyridazinone is a derivative of pyridazine, which belongs to an important group of heterocyclic compounds containing nitrogen atoms at 1 and 2 positions in a six-membered ring and oxygen atom at 3 position of the ring . The synthesis of these compounds often involves the reaction of hydrazine or aryl hydrazines with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds .

Wissenschaftliche Forschungsanwendungen

Radiolabeled Angiotensin II Antagonists

One significant application of derivatives related to N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-3,4-dimethoxybenzamide is in the development of radiolabeled, nonpeptide angiotensin II antagonists for imaging purposes. Compounds like [11C]L-159,884 and [11C]L-162,574, which share structural similarities, have been synthesized for selective angiotensin II, AT1 receptor imaging. These radiotracers, prepared by C-11 methylation, demonstrate the compound's utility in medical imaging, particularly in studying cardiovascular functions and diseases (Hamill et al., 1996).

Synthesis of Metabolites

Another area of research involves the synthesis of metabolites of complex molecules, incorporating similar structural features as this compound. Efficient synthesis routes have been developed for producing metabolites of certain compounds, indicating the versatility and significance of this chemical structure in medicinal chemistry research. Such studies contribute to understanding the metabolic pathways and potential therapeutic applications of these compounds (Mizuno et al., 2006).

Investigation of Solubility and Thermodynamics

Research on pyridazinone derivatives, which are structurally related to the compound , has also extended to studies on their solubility and thermodynamic properties. These studies are crucial for determining the drug's behavior in various solvents, which directly impacts its formulation and delivery mechanisms. Understanding the solubility characteristics of such compounds in different solvents and temperatures aids in optimizing their pharmaceutical applications (Imran et al., 2017).

Cardiac Electrophysiological Activity

The compound's derivatives have been explored for their cardiac electrophysiological activity, specifically as class III agents. This research points to the potential utility of these compounds in treating arrhythmias, showcasing their significance in developing new therapeutic agents for cardiovascular diseases. Such studies highlight the compound's relevance in drug discovery and development processes aimed at targeting cardiac conditions (Morgan et al., 1990).

Antimalarial and Antiviral Applications

Recent studies have investigated the antimalarial and potential antiviral applications of sulfonamide derivatives, which share structural motifs with this compound. These compounds have been evaluated for their efficacy against malaria and explored for their potential in combating COVID-19 through computational calculations and molecular docking studies. This research underscores the compound's versatility and its potential in addressing global health challenges (Fahim & Ismael, 2021).

Eigenschaften

IUPAC Name

N-[4-(6-ethylsulfonylpyridazin-3-yl)phenyl]-3,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O5S/c1-4-30(26,27)20-12-10-17(23-24-20)14-5-8-16(9-6-14)22-21(25)15-7-11-18(28-2)19(13-15)29-3/h5-13H,4H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJLLWOSBLNLPEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NC(=O)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.